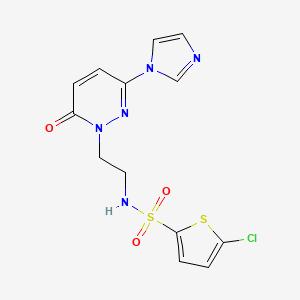

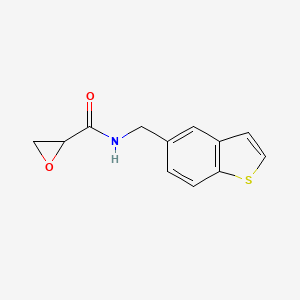

![molecular formula C7H4N4 B2934038 Imidazo[1,2-a]pyrimidine-6-carbonitrile CAS No. 1020033-79-7](/img/structure/B2934038.png)

Imidazo[1,2-a]pyrimidine-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyrimidine-6-carbonitrile is a chemical compound with the CAS Number: 1020033-79-7 . It has a molecular weight of 144.14 . The compound is usually in powder form .

Synthesis Analysis

The synthesis of N-fused heterocyclic compounds including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene and various diamines in a mixture of water and ethanol . This protocol involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization as key steps .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4N4/c8-3-6-4-10-7-9-1-2-11(7)5-6/h1-2,4-5H .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies involve radical reactions for the direct functionalization of imidazo[1,2-a]pyrimidines .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 144.14 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant antimicrobial properties. Novel benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidines synthesized from 2-amino-4-aryl-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles exhibited potent antimicrobial activity, surpassing standard drugs in some cases (Prasoona, Kishore, & Brahmeshwari, 2020). Additionally, certain 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines showed remarkable activity against various microorganisms (Revanker, Matthews, & Robins, 1975).

Synthetic Chemistry

Imidazo[1,2-a]pyrimidine is highly regarded in synthetic chemistry, employed in multicomponent reactions, condensations, and intramolecular cyclizations. Its versatility allows for the formation of diverse bonds, making it a valuable scaffold in drug development and chemosynthetic strategies (Goel, Luxami, & Paul, 2015).

Photophysical Properties

Certain 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrile derivatives showcase interesting photophysical properties, exhibiting positive emission solvatochromism and Aggregation-Induced Emission (AIE). This makes them suitable for potential applications in sensing and imaging technologies (Fedotov et al., 2022).

Chemical Genetics

Studies on imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have revealed their ability to target essential cellular processes. They have distinct mechanisms of action in cells, with some acting as DNA poisons or disrupting mitochondrial functions. These findings suggest potential applications in understanding cell physiology and drug discovery (Yu et al., 2008).

Catalytic Applications

Imidazo[1,2-a]pyrimidine derivatives have been synthesized using various catalysts, demonstrating the compound's adaptability in different catalytic environments. These syntheses often result in high yields and present eco-friendly alternatives to traditional methods (Mahire et al., 2018). Copper oxide nanoparticles, for example, have been used to synthesize these compounds, revealing their potential as selective fluorescent sensors for ions like zinc (Rawat & Rawat, 2018).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyrimidine-6-carbonitrile is a part of the imidazopyridine family, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry

Mode of Action

It’s known that imidazopyridines have been used as the core backbone for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to changes in the target’s function .

Biochemical Pathways

Imidazopyridines have been used in the synthesis of novel kras g12c inhibitors . KRAS is a protein that plays a key role in several signaling pathways that control cell growth and differentiation .

Result of Action

Imidazopyridines have been used in the development of covalent inhibitors, which can have potent anticancer effects .

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The development of these methodologies is expected to continue in the future .

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-a]pyrimidine-6-carbonitrile has been explored for its potential in the development of covalent inhibitors . It has been used in the synthesis of novel KRAS G12C inhibitors . The compound interacts with the KRAS G12C protein, a key player in certain types of cancers . The nature of these interactions involves the formation of covalent bonds, which can lead to the inhibition of the protein’s function .

Cellular Effects

This compound has shown significant activity against certain types of cells. For instance, it has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . The compound influences cell function by inhibiting the activity of the KRAS G12C protein, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of covalent bonds with target proteins, such as the KRAS G12C protein . This binding interaction leads to the inhibition of the protein’s activity, which can result in changes in gene expression and cellular metabolism .

Propiedades

IUPAC Name |

imidazo[1,2-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-4-10-7-9-1-2-11(7)5-6/h1-2,4-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUUUIRODBRUQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

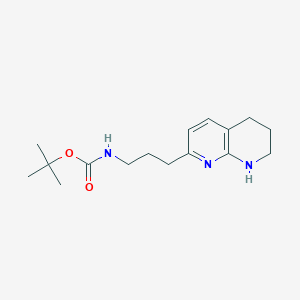

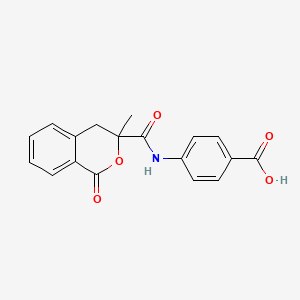

![3-[(3S)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2933956.png)

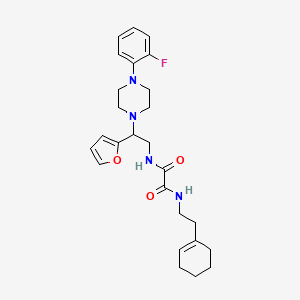

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933964.png)

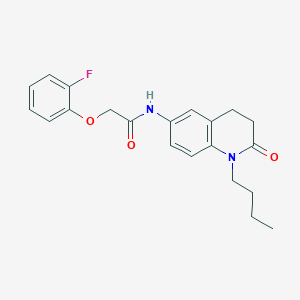

![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate](/img/structure/B2933968.png)

![Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide](/img/structure/B2933971.png)

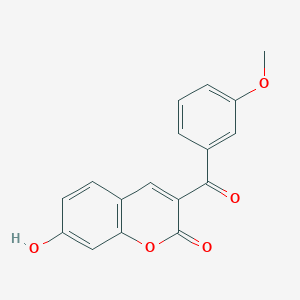

![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2933973.png)

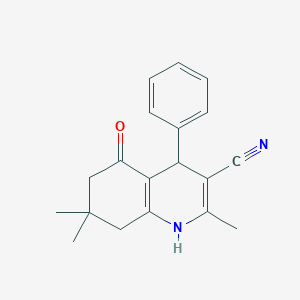

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933978.png)